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Compound of Interest

Compound Name: BI-1347

Cat. No.: B606071

An In-depth Technical Guide to BI-1347: A Selective CDK8/CDK19 Inhibitor

This guide provides a comprehensive overview of the discovery, mechanism of action, and
preclinical development of BI-1347, a potent and selective dual inhibitor of Cyclin-Dependent
Kinase 8 (CDK8) and its close paralog, CDK19. Developed by Boehringer Ingelheim, BI-1347
serves as a high-quality chemical probe for investigating the roles of the CDK8/Mediator
complex in transcription, oncology, and immunology.

Introduction to Bl-1347

BI-1347 is a small molecule inhibitor designed for high potency and selectivity against the
kinase activity of CDK8 and CDK19.[1][2][3] These kinases are key components of the
Mediator complex, a crucial multiprotein assembly that links gene-specific transcription factors
to the RNA Polymerase Il machinery, thereby regulating gene expression.[1][3] Dysregulation
of CDK8 has been implicated in various cancers, including those of the colon and pancreas,
making it a compelling target for therapeutic intervention.[1][3] BI-1347's favorable drug
metabolism and pharmacokinetic (DMPK) profile makes it suitable for both in vitro and in vivo
studies to explore CDK8/19 biology.[1][3]

Mechanism of Action

BI-1347 exerts its biological effects by competitively inhibiting the ATP-binding site of CDK8
and CDK19. This inhibition prevents the phosphorylation of downstream substrates, most
notably leading to a reduction in the phosphorylation of STAT1 at the Ser727 residue.[4][5] A
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primary consequence of this mechanism is the enhancement of the innate immune response
against tumors. Specifically, CDK8/19 inhibition has been shown to boost the cytotoxic
functions of Natural Killer (NK) cells by increasing their production of key effector proteins such
as perforin and granzyme B.[4][6] This augmentation of NK cell activity promotes tumor

surveillance and cytotoxicity.[1]
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Caption: Mechanism of Action of BI-1347.

Quantitative Data Summary

The preclinical profile of BI-1347 is characterized by high potency, selectivity, and suitability for

in vivo application.
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Table 1: In Vitro Biological Activity of BI-1347

Parameter Assay System Value Reference

Cell-free kinase

CDKS8 Inhibition ICs0=1.0-1.1 nM [11[41[7]
assay
CDK19 Inhibition Cell-free kinase assay  ICso =1.7 nM [2]
) ) MV-4-11 leukemia
Cell Proliferation I ICso=7nM [3]
cells

o Perforin secretion in
NK Cell Activity ECs0=7.2nM [31[4]
NK-92 cells

| Selectivity | Panel of 318 other kinases | No significant inhibition at 1 uM |[2] |

Table 2: In Vitro DMPK and Physicochemical Properties of BI-1347

Parameter Assay System Value Reference
Aqueous Solubility FaSSIF | FeSSIF 11/ 280 ug/mL [3]
Cell Permeability Caco-2 (Ato B) 95 x 10~ cm/s [3]
Efflux Ratio Caco-2 1.1 [3]
) . Human Hepatocyte i
Metabolic Stability 17% of liver blood flow  [3]
Clearance

| Plasma Protein Binding | Human Plasma | 98% |[3] |

Table 3: In Vivo Efficacy of BI-1347
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Animal Model Dosing Schedule Key Outcome Reference
10 mg/kg, p.o., Reduced tumor

MV-4-11 Xenograft . [2]
daily volume

Reduced STAT1S727
phosphorylation by

B16-F10-luc2 )
10 mg/kg, p.o., daily 60%; Tumor growth [5]
Melanoma
inhibition of 94% (day
23)

| EMT6 Breast Cancer | 10 mg/kg, p.o., intermittent | Increased median survival, synergistic
effect with SMAC mimetic BI-8382 |[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are representative protocols for key experiments used to characterize BI-1347.

CDKS8ICyclin C Kinase Inhibition Assay (Biochemical)

This protocol describes a typical luminescence-based assay to determine the I1Cso of a test
compound against CDKS8.

o Reagents & Materials: Recombinant human CDK8/Cyclin C enzyme, appropriate peptide
substrate, ATP, kinase buffer, ADP-Glo™ Luminescence Assay Kit, test compound (BI-1347),
and a negative control compound (e.g., BI-1374).

e Compound Preparation: Serially dilute BI-1347 in DMSO to create a range of concentrations
(e.g., from 10 uM to 0.1 nM).

o Kinase Reaction: In a 384-well plate, add 5 pL of kinase buffer containing the CDK8/Cyclin C
enzyme and the peptide substrate. Add 50 nL of the serially diluted compound.

e Initiation: Initiate the reaction by adding 5 pL of ATP solution at a concentration equivalent to
the Km for ATP. Incubate for 1 hour at room temperature.
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» Detection: Stop the kinase reaction and measure the amount of ADP generated by adding 10
uL of ADP-Glo™ Reagent. Incubate for 40 minutes.

o Signal Generation: Add 20 pL of Kinase Detection Reagent to convert ADP to ATP and
trigger a luciferase/luciferin reaction. Incubate for 30 minutes.

o Data Acquisition: Measure luminescence using a plate reader. The signal is inversely
correlated with kinase activity.

e Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the
percent inhibition against the logarithm of the compound concentration and fit the data to a
four-parameter logistic equation to determine the 1Cso value.

Cell Proliferation Assay (MV-4-11)

This protocol outlines the measurement of anti-proliferative effects using a leukemia cell line.

o Cell Culture: Culture MV-4-11 acute myeloid leukemia cells in appropriate media (e.g.,
RPMI-1640 with 10% FBS) at 37°C and 5% COa.

e Plating: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to
attach or acclimate for 24 hours.

o Compound Treatment: Treat cells with a serial dilution of BI-1347 (e.g., from 10 uM to 0.1
nM) for 72 hours. Include a DMSO vehicle control.

 Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell
Viability Assay reagent to each well. This reagent lyses cells and generates a luminescent
signal proportional to the amount of ATP present, which indicates the number of viable cells.

o Data Acquisition: After a 10-minute incubation, measure luminescence with a plate reader.

o Analysis: Normalize the results to the DMSO-treated control wells and plot cell viability
against compound concentration to calculate the I1Cso.

In Vivo Tumor Xenograft Study
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This protocol provides a general framework for assessing the anti-tumor efficacy of BI-1347 in

a mouse model.

Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for human cell line xenografts
(like MV-4-11) or syngeneic models (e.g., C57BL/6 mice for B16-F10 melanoma) for
immunotherapy studies.

Tumor Implantation: Subcutaneously implant 5x106 tumor cells suspended in Matrigel into
the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements.
When tumors reach a mean volume of 100-150 mms3, randomize the animals into treatment
and control groups (n=8-10 per group).

Compound Formulation & Dosing: Formulate BI-1347 in a suitable vehicle (e.g., 0.5%
Natrosol) for oral gavage. Administer the compound at the specified dose (e.g., 10 mg/kg)
according to the desired schedule (e.g., once daily). The control group receives the vehicle
only.

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal
health daily.

Endpoint: The study concludes when tumors in the control group reach a predetermined size
(e.g., 2000 mma3) or after a fixed duration (e.g., 30 days). Efficacy is determined by
calculating the Tumor Growth Inhibition (TGI).

Pharmacodynamic Analysis: At specified time points post-dose, tumor or surrogate tissues
can be collected to analyze biomarkers, such as the level of pSTAT1S727, by Western blot
or immunohistochemistry.
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Caption: General Preclinical Development Workflow.
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Conclusion

BI-1347 is a highly potent, selective, and well-characterized inhibitor of CDK8 and CDK19. Its
demonstrated activity in both in vitro and in vivo cancer models, particularly through the
modulation of NK cell function, establishes it as an invaluable tool for researchers. The data
and protocols presented herein underscore its utility as a chemical probe to further elucidate
the therapeutic potential of targeting the CDK8/Mediator complex in oncology and immuno-
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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